molecular formula C21H21N5O3S B2451467 N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide CAS No. 1203054-58-3

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide

Katalognummer B2451467
CAS-Nummer: 1203054-58-3
Molekulargewicht: 423.49
InChI-Schlüssel: VUZGWKKXKGYALA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Wissenschaftliche Forschungsanwendungen

Melanin-Concentrating Hormone Receptor-1 Antagonists Derivatives of pyrrolidin-yl-pyridazin-3-yl amines, closely related to the chemical structure , have been identified as potent and functionally active melanin-concentrating hormone receptor-1 (MCH-R1) antagonists. These compounds, including one with a Ki value of 2.3 nM, have shown good oral bioavailability and in vivo efficacy in rat models (Huang et al., 2005).

Integrin Inhibitors for Idiopathic Pulmonary Fibrosis A series of pyrrolidin-1-yl butanoic acids, synthesized via a diastereoselective route, were screened for affinity against various integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8. This research led to the discovery of compounds with high affinity and selectivity for the αvβ6 integrin, which are potential therapeutic agents for idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Histamine H3 Receptor Inverse Agonists Optimization of a novel series of pyridazin-3-one histamine H3 receptor antagonists/inverse agonists led to the identification of a compound (CEP-26401, irdabisant) as a potential treatment for attentional and cognitive disorders. This compound displayed high affinity and selectivity, ideal pharmaceutical properties for a CNS drug, and minimal metabolism in liver microsomes across multiple species (Hudkins et al., 2011).

Phosphodiesterase 10A (PDE10A) Inhibitors A novel pyridazinone-based series was synthesized as phosphodiesterase 10A inhibitors. Through optimization and structure-based drug design, a compound with potent inhibitory activity and excellent selectivity was identified. This compound showed high brain penetration in mice and suppressed phencyclidine-induced hyperlocomotion, making it a candidate for the treatment of schizophrenia (Kunitomo et al., 2014).

Orally Active Src Kinase Inhibitors The identification of potent, orally active Src inhibitors with desirable pharmacokinetic properties and demonstrated activity in human tumor cell lines and animal models of tumor growth highlights another application area. These compounds are significant in cancer research and therapy (Noronha et al., 2007).

Wirkmechanismus

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives often show significant pharmacological activity .

Zukünftige Richtungen

Pyrrolidine derivatives are of great interest in drug discovery due to their significant pharmacological activity . Therefore, compounds like “N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide” could potentially be explored for their therapeutic potential in future research.

Eigenschaften

IUPAC Name

N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c22-30(28,29)18-9-5-16(6-10-18)21(27)23-17-7-3-15(4-8-17)19-11-12-20(25-24-19)26-13-1-2-14-26/h3-12H,1-2,13-14H2,(H,23,27)(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZGWKKXKGYALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.